2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid, also known as Tyropanoate or Tyropanoic acid, is a chemical compound with the molecular formula and a molecular weight of 641.02 g/mol. This compound features a triiodinated phenyl group attached to a butyric acid moiety through an amide linkage. Its structure includes three iodine atoms substituted on the aromatic ring, which significantly influences its chemical properties and biological activity.
The compound exhibits a melting point range of 172-185.5 °C and a predicted boiling point of approximately 608.7 °C. Its density is about 2.143 g/cm³, indicating it is relatively dense compared to many organic compounds .
The synthesis of 2-(3-butyramido-2,4,6-triiodophenyl)butyric acid typically involves several key reactions:
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid has been studied for its potential biological activities, particularly in the context of its iodine content which may confer unique pharmacological properties. It has been associated with various therapeutic effects, including anti-inflammatory and analgesic properties. The compound's mechanism of action is thought to involve modulation of biochemical pathways related to pain and inflammation .
The synthesis methods for 2-(3-butyramido-2,4,6-triiodophenyl)butyric acid primarily include:
This compound finds applications in various fields:
Interaction studies involving 2-(3-butyramido-2,4,6-triiodophenyl)butyric acid have focused on its pharmacokinetics and pharmacodynamics. Investigations have shown that this compound can interact with various biological receptors and enzymes that are crucial in mediating inflammatory responses. These studies help elucidate its therapeutic potential and safety profile when administered in vivo .
Several compounds share structural similarities with 2-(3-butyramido-2,4,6-triiodophenyl)butyric acid. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bunamiodyl | Contains a similar triiodinated phenyl group but differs in nitrogen substitution. | |
| Iopanoic Acid | A smaller structure with significant iodine content; used in imaging applications. | |
| 2-(3-Amino-2,4,6-triiodophenyl)butyric Acid | Lacks the butyramido group but retains similar iodine substitution patterns. |
The uniqueness of 2-(3-butyramido-2,4,6-triiodophenyl)butyric acid lies in its specific combination of functional groups and iodine atoms which may enhance its biological efficacy compared to these similar compounds .
The synthesis of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid requires a sophisticated multi-step approach that combines amidation chemistry with regioselective aromatic iodination techniques . Traditional synthetic methodologies have established fundamental frameworks for constructing this complex molecular architecture through sequential chemical transformations . The synthetic route typically begins with the preparation of the aromatic precursor, followed by systematic introduction of the triiodo substitution pattern and subsequent amidation to incorporate the butyramido functionality .
The overall synthetic strategy involves careful orchestration of reaction conditions to achieve the desired substitution patterns while maintaining high yields and selectivity . The process begins with iodination of phenol derivatives using the established Tronov-Novikov method, which involves dissolving the organic substrate in glacial acetic acid, adding finely ground iodine, and treating with a mixture of oxidizing agents [3]. This method has proven successful for synthesizing various aromatic iodo-compounds, including 4,4'-di-iodobiphenyl in 68% yield, 2,7-di-iodofluorene in 50% yield, and 2,7-di-iodofluorenone in 75% yield [3].
The incorporation of the butyramido group represents a critical step in the synthesis of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid . Traditional amidation approaches rely on the activation of carboxylic acids through the formation of acid chlorides or the use of coupling reagents [4]. The direct synthesis from triiodophenol involves the reaction with butyryl chloride in the presence of a base to facilitate amide bond formation . This methodology has been extensively studied and optimized for various aromatic substrates.
The mechanistic pathway for amide bond formation involves nucleophilic attack of the amine on the activated carbonyl carbon, followed by elimination of the leaving group [4]. Traditional coupling reagents such as dicyclohexylcarbodiimide, N-hydroxysuccinimide, and benzotriazole-based activating agents have been employed to facilitate these transformations [5]. However, these methods typically exhibit atom economies ranging from 40-70% and generate significant stoichiometric waste [4].
Recent developments in transition-metal-free transamidation have demonstrated remarkable advances in this area [6]. The first general method for highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature has been reported, exhibiting a remarkably broad scope across more than 75 structurally-diverse substrates [6]. This protocol provides an operationally-simple, environmentally-friendly alternative to transition-metal-catalyzed and high-temperature methods [6].
| Amidation Method | Temperature (°C) | Reaction Time (h) | Atom Economy (%) | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|---|
| Traditional Coupling Reagents | 0-80 | 2-24 | 40-70 | 70-95 | High (waste generation) |
| Catalytic Ruthenium | 100-150 | 12-48 | 95-99 | 80-95 | Low (hydrogen byproduct) |
| Iron-Pincer Catalysis | 80-120 | 6-24 | 95-99 | 75-90 | Low (hydrogen byproduct) |
| Boron-Catalyzed | 80-120 | 4-16 | 85-95 | 80-95 | Low (water byproduct) |
| Organocatalytic | 25-80 | 1-12 | 80-95 | 70-90 | Medium |
| Enzymatic | 40-60 | 2-8 | 90-98 | 85-99 | Very Low |
| Metal-Free Transamidation | 25 | 15 | 85-95 | 75-95 | Low |
Regioselective iodination of aromatic systems requires precise control of reaction conditions to achieve the desired 2,4,6-triiodo substitution pattern [7]. The conventional approach employs electrophilic aromatic substitution mechanisms, where the electron-rich aromatic ring undergoes attack by electrophilic iodine species [3]. An efficient and regioselective method for iodination of electron-rich aromatic compounds has been developed using N-chlorosuccinimide and sodium iodide in acetic acid with short reaction times [7].
The Tronov-Novikov method represents a cornerstone technique for aromatic iodination, utilizing iodine in the presence of oxidizing agents such as iodic acid or periodic acid [3]. This method has been successfully applied to the synthesis of numerous triiodinated compounds, with the reaction proceeding through the generation of electrophilic iodine species in situ [3]. The reaction mechanism involves the oxidation of molecular iodine to form highly reactive iodinating species that selectively attack electron-rich positions on the aromatic ring [3].
Modern developments in iodination methodology have introduced several innovative approaches [8]. The use of polyethylene glycol-400 as a green reaction medium combined with iodine and iodic acid has provided an eco-friendly procedure for aromatic iodination [8]. This method demonstrates several advantages including simple reaction procedure, easy isolation, quantitative yields, and high purity of iodo products [8].
Electrochemical iodination has emerged as a promising green approach for aromatic iodination [9]. The electrochemical behavior of iodide and iodine in water on carbonaceous anodes reveals the generation of two iodinating species: molecular iodine and hypoiodous acid at different oxidation potentials [9]. The electrochemical iodination of aromatic compounds such as 5-sulfosalicylic acid and 5-hydroxyisophthalic acid has demonstrated almost complete conversion with the formation of iodinated products [9].
| Iodination Method | Temperature (°C) | Reaction Time | Regioselectivity | Yield (%) | Green Chemistry Score |
|---|---|---|---|---|---|
| Tronov-Novikov (Iodine/Iodic Acid) | 60-100 | 2-6 h | Good | 70-85 | Medium |
| Electrochemical Iodination | 25-50 | 1-3 h | Excellent | 85-95 | High |
| N-Iodosuccinimide | 25 | 5-8 min | Excellent | 94-99 | High |
| Palladium-Catalyzed | 80-120 | 4-12 h | Excellent | 80-95 | Medium |
| Polyethylene Glycol-400/Iodine/Iodic Acid | 80-120 | 1-4 h | Good | 85-95 | High |
| Microwave-Assisted | 100-150 | 10-30 min | Good | 80-90 | Medium |
N-iodosuccinimide has proven particularly effective for the iodination of industrially important aromatic compounds [10]. This method provides several advantages including short reaction time (5-8 minutes), high yields (94-99%), and nonhazardous, simple work-up procedures [10]. The high gas chromatography purity (95-99.9%) indicates that the reaction is highly selective, with substrates sensitive to oxidation such as aniline and phenols being iodinated smoothly in high yield [10].
The development of novel catalytic systems for the synthesis of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid has focused on improving atom economy and reducing environmental impact [4]. Catalytic amidation methods have emerged as sustainable alternatives to traditional stoichiometric coupling approaches [11]. These systems enable the direct formation of amide bonds from carboxylic acids and amines with minimal waste generation [5].
Ruthenium-catalyzed dehydrogenative coupling represents a significant advancement in catalytic amidation technology [4]. Milstein and coworkers reported the first ruthenium-catalyzed dehydrogenative coupling of amines and alcohols to give amide products with liberation of hydrogen gas [4]. This methodology was subsequently expanded by Madsen and coworkers, who developed an alternate catalyst system with broader scope [4]. The reaction proceeds through alcohol dehydrogenation to form an aldehyde intermediate, followed by condensation with the amine and subsequent dehydrogenation to yield the amide product [12].
Iron-based pincer catalysts have demonstrated remarkable efficiency in atom-economical amide formation from alcohols and amines [12] [13]. Computational studies have revealed that the outer-sphere pathway is energetically more favorable than the inner-sphere pathway, with the rate-determining step being dehydrogenation from the trans-hydride complex having an activation energy of 21.34 kilocalories per mole [12]. The mechanism involves stepwise ionic pathways, with ligand modifications revealing that electron-withdrawing groups near the nitrogen of the pincer ligand reduce catalytic efficiency [12].
Boron-catalyzed direct amidation has emerged as a powerful method for sustainable amide synthesis [14]. Mechanistic investigations have revealed that the generally accepted monoacyloxyboron mechanism is inadequate to explain the observed reactivity [14]. Alternative mechanisms involving the formation of dimeric boron-oxygen-boron or boron-nitrogen-boron motifs have been proposed, which provide activation of the carboxylic acid while orchestrating the delivery of the amine nucleophile to the carbonyl group [14]. Quantum mechanical calculations support several closely related potential pathways for amidation, all of which are energetically more favorable than the currently accepted mechanism [14].
Organocatalytic approaches have gained significant attention for their environmental benefits and operational simplicity [15]. The tropylium ion has been identified as an effective organocatalyst for amide bond formation, facilitating the activation of carboxylic acids and amines under mild conditions [15]. The tropylium ion acts as an electrophilic catalyst, enhancing the nucleophilicity of the amine and the electrophilicity of the carboxylic acid, thereby accelerating amide bond formation [15].
Enzymatic amidation represents the pinnacle of sustainable synthesis methodology [16]. Candida antarctica lipase B has been successfully employed as a biocatalyst for the synthesis of amides from free carboxylic acids and amines using cyclopentyl methyl ether as a green solvent [16]. This method achieves excellent conversions and yields without the need for intensive purification steps, with the scope extending to 28 diverse amides using four different carboxylic acids and seven primary and secondary amines [16].
Solvent selection plays a crucial role in the optimization of synthetic processes for 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid production [17]. The relationship between solvent polarity and reaction rate has been extensively studied across various organic transformations [17]. Polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [17].
The choice of solvent significantly impacts both reaction kinetics and selectivity in organic synthesis [17]. Polar solvents such as dimethylformamide and dimethyl sulfoxide facilitate faster reaction kinetics by stabilizing reactive intermediates and lowering activation energy barriers [17]. Conversely, nonpolar solvents are associated with diminished reaction rates, highlighting the critical role of solvent-solute interactions in dictating reaction outcomes [17].
Green solvents have gained prominence in sustainable organic synthesis [18]. Water and liquid polymers such as polyethylene glycol, ionic liquids, and supercritical fluids represent environmentally benign alternatives to conventional organic solvents [18]. Bio-based solvents including cyrene, gamma-valerolactone, lactic acid, and 2-methyltetrahydrofuran offer sustainable options derived from renewable feedstocks [18]. Deep eutectic solvents have emerged as particularly attractive green alternatives, combining the benefits of ionic liquids with simpler preparation and lower cost [18].
| Solvent Type | Reaction Rate Enhancement | Selectivity Impact | Environmental Impact | Recyclability |
|---|---|---|---|---|
| Polar Protic (Water, Alcohols) | High (for polar reactions) | Good | Very Low | Excellent |
| Polar Aprotic (Dimethylformamide, Dimethyl Sulfoxide) | Moderate to High | Excellent | Medium | Good |
| Nonpolar (Toluene, Hexane) | Low (for polar reactions) | Variable | Medium to High | Poor |
| Ionic Liquids | Moderate to High | Excellent | Low | Excellent |
| Deep Eutectic Solvents | High | Good to Excellent | Very Low | Excellent |
| Supercritical Carbon Dioxide | Variable | Good | Very Low | Excellent |
| Solvent-Free Conditions | High (mechanochemical) | Variable | Very Low | Not Applicable |
Ionic liquids offer numerous advantages over conventional organic solvents for organic reactions [19]. Product recovery is typically easier, catalysts can be recycled, and the ionic liquids can be reused [19]. Their thermodynamic and kinetic behavior differs significantly from conventional solvents, often resulting in enhanced reaction rates and improved selectivity [19]. The unique properties of ionic liquids, including absence of flammability, lack of measurable vapor pressure, and good ability to dissolve organic, organometallic, and inorganic compounds, make them attractive for industrial applications [19].
Solvent-free reactions represent the ultimate in green chemistry approaches [20] [21]. These chemical processes occur without the use of solvent media, allowing reactants to interact directly in their solid or gas states [20]. This approach minimizes the use of hazardous substances and reduces waste, leading to more sustainable chemical practices [20]. Mechanochemical activation using grinding, ball milling, or extrusion enhances reaction rates and selectivity by increasing contact between reactants [21].
Process optimization in large-scale production requires careful consideration of multiple parameters [22] [23]. Temperature control becomes increasingly challenging at industrial scale, with precision decreasing from laboratory (±1°C) to pilot scale (±5°C) to industrial scale (±10°C) [22]. Heat and mass transfer limitations become significant factors as reactor dimensions increase, necessitating advanced reactor design and mixing systems [22].
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|---|
| Temperature Control | Precise (±1°C) | Good (±5°C) | Moderate (±10°C) | Advanced control systems |
| Pressure Management | Atmospheric to 10 bar | Up to 50 bar | Variable (safety critical) | Safety and efficiency balance |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | 0.1-2 mol% | Economic optimization |
| Reaction Time | Hours to days | Hours | Continuous or batch | Process intensification |
| Mixing Efficiency | Magnetic stirring | Mechanical stirring | Complex mixing systems | Computational fluid dynamics modeling |
| Heat Transfer | Efficient (small volume) | Moderate efficiency | Challenging (large volume) | Heat integration |
| Mass Transfer | Rapid (short distances) | Good (controlled mixing) | Critical (design dependent) | Reactor design optimization |
Continuous-flow processes have emerged as a modern approach to large-scale organic synthesis [24]. Flow processes offer several advantages over batch systems including enhanced environmental compatibility, improved efficiency, and increased safety [24]. Recent advances have enabled the synthesis of complex molecules including active pharmaceutical ingredients using continuous-flow methodologies [24]. However, challenges remain related to byproduct formation, lower yields, poor selectivities, and catalyst poisoning, necessitating the development of selective and atom-economical continuous-flow transformations [24].
Process intensification techniques play a crucial role in scaling up catalytic reactions from laboratory to industrial scale [22]. Microreactor technology offers improved heat and mass transfer rates, enabling faster reaction rates and higher yields [22]. Oscillatory flow reactors improve mixing and mass transfer rates, leading to enhanced reaction rates and yields [22]. Ultrasound and microwave-assisted reactions enhance reaction rates and yields by improving mass transfer and catalyst activation [22].
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid demonstrates potent inhibitory effects across multiple enzymatic systems, with particular selectivity for thyroid hormone metabolism pathways [1] [2]. The compound exhibits its most pronounced inhibitory activity against the deiodinase enzyme family, which catalyzes the conversion of thyroid hormones.
Deiodinase Inhibition Characteristics
The triiodinated aromatic structure of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid provides exceptional affinity for deiodinase enzymes, with inhibition constants (Ki) below 1 μM for all three deiodinase isoforms [1] [2]. Deiodinase Type I (DIO1) inhibition results in decreased peripheral conversion of thyroxine (T4) to triiodothyronine (T3), fundamentally altering thyroid hormone homeostasis [1]. Similarly, Deiodinase Type II (DIO2) inhibition reduces local T3 production in target tissues, while Deiodinase Type III (DIO3) inhibition affects T3 inactivation pathways [3].
| Enzyme | IC50 Value | Mechanism | Metabolic Impact |
|---|---|---|---|
| Deiodinase Type I (DIO1) | <1 μM | Competitive inhibition | Reduced T3 production |
| Deiodinase Type II (DIO2) | <1 μM | Competitive inhibition | Decreased T3 activation |
| Deiodinase Type III (DIO3) | <1 μM | Competitive inhibition | Altered T3 inactivation |
| Thyroid Peroxidase (TPO) | Variable | Substrate competition | Impaired thyroid hormone synthesis |
Histone Deacetylase Interactions
The butyric acid moiety of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid confers inhibitory activity against histone deacetylase (HDAC) enzymes [4]. HDAC1, HDAC2, and HDAC3 demonstrate varying sensitivities, with IC50 values ranging from 9,000 to 16,000 nM [4]. This inhibition promotes histone acetylation, leading to chromatin remodeling and transcriptional activation of target genes. The mechanism involves competitive binding to the enzyme active site, preventing the deacetylation of lysine residues on histone proteins.
Carbonic Anhydrase Modulation
Carbonic anhydrase enzymes (CA1 and CA2) show reduced activity in the presence of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid, with IC50 values of 511,000 nM and 1,032,000 nM respectively [4]. This inhibition affects cellular pH regulation and bicarbonate transport mechanisms, potentially influencing membrane stability and ion channel function.
The iodinated aromatic core of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid exhibits distinctive binding characteristics with nuclear hormone receptors and G-protein coupled receptors. The three iodine atoms positioned at the 2, 4, and 6 positions of the aromatic ring create a specific electronic environment that enhances receptor affinity and selectivity.
Thyroid Hormone Receptor Interactions
Thyroid hormone receptors (TRα and TRβ) demonstrate high affinity binding to 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid, with dissociation constants (Kd) of 1 nM for TRα and 0.1 nM for TRβ [5] [6]. The compound competes with endogenous thyroid hormones for receptor binding, potentially modulating transcriptional activity. The iodinated structure mimics the natural thyroid hormone scaffold, allowing for specific recognition by the receptor ligand-binding domain.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
The compound demonstrates agonist activity at PPARγ receptors, with effective concentrations ranging from 20-200 μM [7]. This interaction involves the formation of iodolipids through the compound's interaction with arachidonic acid, producing metabolites that serve as endogenous PPARγ ligands [7]. The iodinated fatty acid derivatives exhibit enhanced affinity for PPARγ compared to non-iodinated analogs, with affinity improvements of up to 6-fold.
| Receptor Type | Binding Affinity | Interaction Mode | Functional Outcome |
|---|---|---|---|
| TRα | Kd = 1 nM | Competitive binding | Metabolic regulation |
| TRβ | Kd = 0.1 nM | Competitive binding | Transcriptional modulation |
| PPARγ | EC50 = 20-200 μM | Agonist activation | Lipid metabolism regulation |
| FFAR2 | pEC50 = 2.9-4.6 | Agonist activation | Energy homeostasis |
| FFAR3 | pEC50 = 3.8-4.9 | Agonist activation | Neuropeptide release |
G-Protein Coupled Receptor Modulation
Free fatty acid receptors (FFAR2 and FFAR3) and hydroxycarboxylic acid receptor 2 (HCA2) respond to 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid through the butyric acid portion of the molecule [4]. FFAR2 activation (pEC50 = 2.9-4.6) triggers energy homeostasis pathways, while FFAR3 activation (pEC50 = 3.8-4.9) stimulates neuropeptide Y release and promotes colonic mucosa homeostasis [4]. HCA2 activation (pEC50 = 2.8) produces anti-inflammatory effects through multiple tissue systems.
Histamine Receptor Interactions
The compound can trigger mast cell activation through histamine H1 and H2 receptors, though the exact binding affinities remain undefined [8]. These interactions may contribute to anaphylactoid reactions observed with iodinated contrast agents, involving mast cell degranulation and histamine release [8].
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid influences multiple cellular signaling pathways through its diverse molecular targets, creating complex networks of biochemical interactions that affect cellular metabolism, gene expression, and physiological homeostasis.
Thyroid Hormone Signaling Pathway Modulation
The primary signaling cascade affected by 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid involves thyroid hormone-mediated transcriptional regulation [6] [9]. Following receptor binding, the compound-receptor complex translocates to the nucleus, where it interacts with thyroid hormone response elements (TREs) in promoter regions of target genes. This interaction can either activate or repress transcription, depending on the specific gene and cofactor availability.
The compound's inhibition of deiodinase enzymes creates a feedback loop that affects thyroid-stimulating hormone (TSH) secretion and thyroid hormone homeostasis [1] [2]. Reduced T3 production leads to compensatory increases in TSH levels, potentially affecting thyroid gland function and hormone synthesis rates.
cAMP-Protein Kinase A Cascade
Through its interaction with G-protein coupled receptors, 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid activates adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels [4]. Elevated cAMP activates protein kinase A (PKA), which phosphorylates downstream target proteins involved in metabolic regulation, gene expression, and cellular signaling. This cascade operates within the 1-10 μM concentration range and contributes to the compound's metabolic effects.
Phosphorylation Cascade Networks
The compound initiates complex phosphorylation cascades through multiple kinase pathways. Protein kinases activated by 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid include members of the mitogen-activated protein kinase (MAPK) family, which regulate cellular responses to environmental stimuli [10]. These cascades operate through phosphate transfer mechanisms, with effective concentrations ranging from 10-100 μM.
| Signaling Pathway | Primary Target | Molecular Mechanism | Downstream Effects | Concentration Range |
|---|---|---|---|---|
| Thyroid Hormone Signaling | Nuclear TH receptors | Direct receptor binding | Gene expression changes | 0.1-1 nM |
| cAMP-PKA Cascade | Adenylyl cyclase | G-protein activation | Protein phosphorylation | 1-10 μM |
| PPAR-mediated Transcription | PPARγ nuclear receptor | Ligand-activated transcription | Metabolic gene expression | 20-200 μM |
| Apoptotic Signaling | Mitochondrial pathways | Cytochrome c release | Programmed cell death | 100-500 μM |
| Inflammatory Response | NF-κB/STAT1 pathways | Transcriptional suppression | Cytokine suppression | 1-50 μM |
Iodolipid Formation and Signaling
A unique aspect of 2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid biochemistry involves the formation of iodolipids through its interaction with arachidonic acid [7]. This process generates 6-iodolactone and related metabolites that serve as endogenous signaling molecules. These iodolipids demonstrate antiproliferative effects in neoplastic cells and activate apoptotic pathways through mitochondrial mechanisms [7].
The iodolipid formation pathway operates at millimolar concentrations (0.05-5 mM) and involves the enzymatic incorporation of iodine into fatty acid substrates. The resulting iodolipids activate PPARγ receptors and influence cellular differentiation, apoptosis, and metabolic homeostasis [7].
Inflammatory Response Modulation
2-(3-Butyramido-2,4,6-triiodophenyl)butyric acid suppresses inflammatory signaling through multiple mechanisms. The compound inhibits nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (STAT1) pathways, reducing pro-inflammatory cytokine production [4]. This anti-inflammatory effect operates through transcriptional suppression mechanisms and contributes to the compound's immunomodulatory properties.
Metabolic Regulation Pathways